molecular formula C18H13NO4 B10889365 3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid

3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid

Cat. No.: B10889365
M. Wt: 307.3 g/mol
InChI Key: ZWUJJKCQMSDQRB-CMDGGOBGSA-N
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Description

3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid is a compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid typically involves the reaction of 2-oxo-2H-chromene-4-carboxylic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides and bases (e.g., sodium hydroxide, NaOH) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted coumarin derivatives .

Scientific Research Applications

3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like γ-aminobutyric acid (GABA) ionotropic receptors, leading to its anticonvulsant effects . The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid
  • 7-(2-morpholino-2-oxoethoxy)-2H-chromen-2-one
  • 4-methyl-2-oxo-2H-chromen-7-yl derivatives

Uniqueness

3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ability to interact with various molecular targets makes it a versatile compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

(E)-3-[3-[(2-oxochromen-4-yl)amino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H13NO4/c20-17(21)9-8-12-4-3-5-13(10-12)19-15-11-18(22)23-16-7-2-1-6-14(15)16/h1-11,19H,(H,20,21)/b9-8+

InChI Key

ZWUJJKCQMSDQRB-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=CC(=C3)/C=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=CC(=C3)C=CC(=O)O

Origin of Product

United States

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